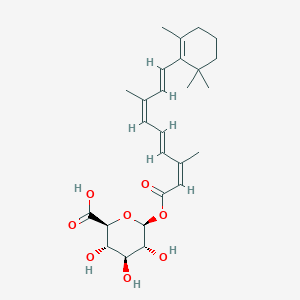

13-cis-Retinoyl-beta-glucuronide

Overview

Description

13-cis-Retinoyl-beta-glucuronide is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars, involving carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

The synthesis of 13-cis-Retinoyl-beta-glucuronide involves the esterification of 13-cis-retinoic acid with beta-glucuronic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the stability of the product. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

13-cis-Retinoyl-beta-glucuronide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 13-cis-4-oxoretinoic acid.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can participate in substitution reactions where the glucuronide moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Chemical Properties and Metabolism

13-cis-Retinoyl-beta-glucuronide is characterized by the chemical formula C26H36O8 and is classified as a glucuronide conjugate of retinoic acid. It is formed through the glucuronidation process, which enhances the solubility and excretion of retinoids in the body. Studies have shown that upon administration, 13-cis-RBG is rapidly converted into its active form, retinoic acid, particularly in vitamin A-deficient models .

Research indicates that 13-cis-RBG exhibits biological activity comparable to that of retinoic acid. It has been shown to inhibit the growth of neuroblastoma cells effectively, suggesting its potential as a therapeutic agent in cancer treatment . Additionally, it may play a role in modulating gene expression related to cell differentiation and proliferation.

Therapeutic Applications

-

Dermatological Disorders :

- Acne Treatment : 13-cis-RBG is primarily utilized for treating severe nodulocystic acne. Its efficacy stems from its ability to induce cellular differentiation and reduce sebaceous gland activity .

- Psoriasis and Other Skin Conditions : The compound has also been investigated for its effects on psoriasis and other keratinization disorders due to its anti-inflammatory properties.

-

Oncology :

- Neuroblastoma : As noted, 13-cis-RBG has shown promise in inhibiting the growth of neuroblastoma cells, potentially offering a less toxic alternative to conventional retinoids .

- Other Cancers : The compound's metabolites have been implicated in the treatment of various cancers, including skin cancer and leukemia .

- Pharmacokinetics :

Case Study Overview

- A study involving patients with high-risk neuroblastoma treated with isotretinoin highlighted the conversion efficiency of 13-cis-RBG into retinoic acid, emphasizing its potential role in enhancing therapeutic outcomes while minimizing side effects .

- Another investigation into the metabolism of 13-cis-retinoic acid revealed that significant glucuronide metabolites were present in bile, indicating effective metabolic processing that could influence dosing strategies .

Comparative Analysis of Retinoids

| Compound | Structure Type | Main Applications | Efficacy |

|---|---|---|---|

| This compound | Glucuronide conjugate | Acne, Neuroblastoma | Inhibits cell growth similar to retinoic acid |

| All-trans Retinoic Acid | Active retinoid | Acute promyelocytic leukemia | Well-established efficacy but higher toxicity |

| Isotretinoin | Active retinoid | Severe acne | Effective but associated with significant side effects |

Mechanism of Action

The mechanism of action of 13-cis-Retinoyl-beta-glucuronide involves its interaction with retinoic acid receptors and other molecular targets. It exerts its effects by modulating gene expression and influencing cellular differentiation, proliferation, and apoptosis. The compound is metabolized to active retinoid forms, such as retinoic acid, which then bind to nuclear receptors to regulate various biological processes .

Comparison with Similar Compounds

13-cis-Retinoyl-beta-glucuronide is unique compared to other retinoid derivatives due to its glucuronide moiety, which enhances its solubility and bioavailability. Similar compounds include:

All-trans-Retinoyl-beta-glucuronide: Another retinoid glucuronide with similar biological activity.

13-cis-Retinoic acid: The precursor of this compound, used in acne treatment and cancer therapy.

All-trans-Retinoic acid: A widely studied retinoid with applications in dermatology and oncology.

Biological Activity

13-cis-Retinoyl-beta-glucuronide (13-cis-RAG) is a significant metabolite of 13-cis-retinoic acid (isotretinoin), which plays an essential role in various biological activities, particularly in dermatological and oncological applications. This compound is formed through glucuronidation, a metabolic process that enhances the solubility and excretion of lipophilic substances. Understanding the biological activity of 13-cis-RAG is crucial for elucidating its therapeutic potential and mechanisms of action.

-

Cell Proliferation and Differentiation :

- 13-cis-RAG exhibits biological activity similar to that of its parent compound, 13-cis-retinoic acid. Studies have shown that both compounds can influence cell proliferation and differentiation in various cell lines, including human keratinocytes and neuroblastoma cells. For instance, 13-cis-retinoic acid has been demonstrated to inhibit proliferation and induce differentiation in neuroblastoma cells by modulating the expression of retinoic acid receptors (RARs) .

-

Apoptosis Induction :

- Research indicates that 13-cis-RAG can induce apoptosis in certain cell types. In sebocytes, it has been observed that treatment with 13-cis-retinoic acid leads to increased apoptosis markers such as Annexin V-FITC staining and cleaved caspase-3 levels. This apoptotic effect is crucial for its sebosuppressive action, contributing to the resolution of acne .

-

Metabolism and Pharmacokinetics :

- The metabolism of 13-cis-retinoic acid involves conversion to several metabolites, including 13-cis-RAG. In pharmacokinetic studies, both 13-cis-RAG and all-trans-retinoyl-beta-glucuronide have been identified as major plasma metabolites following administration of isotretinoin. The formation of these glucuronides suggests a pathway for the detoxification and elimination of retinoids from the body .

Case Studies and Clinical Applications

-

Dermatological Conditions :

- Clinical studies highlight the effectiveness of isotretinoin (and by extension, its metabolites like 13-cis-RAG) in treating severe acne and other skin disorders. The ability of these compounds to modulate sebum production and promote keratinocyte differentiation underlines their therapeutic relevance .

-

Cancer Treatment :

- The application of isotretinoin in oncology has been explored, particularly in hematological malignancies such as acute promyelocytic leukemia (APL). The role of retinoids in promoting differentiation of cancer cells has been well-documented, with 13-cis-RAG contributing to these effects through similar mechanisms as those observed with other retinoids .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of 13-cis-RAG compared to its parent compound:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound (13-cis-RAG) | Induces apoptosis in sebocytes | RAR-independent pathways |

| Inhibits proliferation in neuroblastoma cells | Modulation of MYCN expression | |

| 13-cis-Retinoic Acid | Induces differentiation in keratinocytes | Activation of RARs |

| Reduces sebum production | Cell cycle arrest via p21 upregulation |

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8-,16-14-/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-PLEZPQHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78147-42-9 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(13-cis-retinoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078147429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 13-cis-Retinoyl-beta-glucuronide in the metabolism of 13-cis-retinoic acid?

A1: this compound is identified as a major metabolite of 13-cis-retinoic acid in multiple species, including cynomolgus monkeys [] and rabbits []. Research suggests that following oral administration of 13-cis-retinoic acid, both the parent drug and this compound are detectable in biological fluids like tears and lacrimal gland fluid []. This indicates that glucuronidation, the process of attaching a glucuronic acid molecule, is a significant metabolic pathway for 13-cis-retinoic acid.

Q2: Does this compound contribute to the teratogenic effects observed with 13-cis-retinoic acid administration?

A3: While this compound is found in the embryo after multiple dose administration of 13-cis-retinoic acid in mice, its transfer to the embryo is significantly less efficient compared to both 13-cis-retinoic acid and all-trans-retinoic acid []. The study suggests that while this compound, along with 13-cis-retinoic acid and all-trans-retinoic acid, could play a role in malformations, the potent teratogen all-trans-retinoic acid might be the major contributing factor due to its high concentration in the embryo during critical developmental periods [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.